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Compound of Interest

Compound Name:
2-Amino-2-(2-

bromophenyl)ethanol

CAS No.: 1184472-20-5

Cat. No.: B2845324

Get Quote

Executive Summary
(R)-2-Amino-2-(2-bromophenyl)ethanol is a high-value chiral building block belonging to the

class of

-amino alcohols (specifically, a phenylglycinol derivative). It serves as a critical intermediate in
the synthesis of complex pharmaceutical agents, particularly those targeting adrenergic
receptors, and as a chiral auxiliary in asymmetric synthesis.

The presence of the ortho-bromine substituent on the phenyl ring introduces steric bulk and

electronic differentiation, making this molecule distinct from unsubstituted phenylglycinols. Its

synthesis requires strict stereochemical control to prevent racemization of the benzylic amine

center.
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Key Identifier Detail

IUPAC Name (2R)-2-Amino-2-(2-bromophenyl)ethan-1-ol

Common Name (R)-2-Bromophenylglycinol

CAS Number
1184472-20-5 (Racemic); Note: (S)-enantiomer

is 1213600-83-9

Molecular Formula

C

H

BrNO

Molecular Weight 216.08 g/mol

Physicochemical Profile
The following properties define the material's behavior in synthetic and formulation

environments.

Property Value / Description Note

Appearance
White to off-white crystalline

solid

Oxidizes slightly upon air

exposure

Melting Point 82 – 86 °C
Enantiopure forms often have

sharper MPs than racemates

Solubility
Soluble in MeOH, EtOH,

DMSO, THF

Limited solubility in water;

soluble in dilute acid

pKa (Conjugate Acid) ~12.3 (Predicted) Basic amine functionality

Chirality (R)-Configuration
Benzylic carbon is the

stereocenter

H-Bond Donors/Acceptors 2 / 2
Facilitates crystallization and

receptor binding
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Retrosynthetic Analysis & Strategy
To obtain the (R)-enantiomer with high optical purity (

ee), the most robust synthetic strategy involves the chemoselective reduction of the
corresponding chiral amino acid, (R)-2-(2-bromophenyl)glycine. This approach utilizes the
"Chiral Pool" strategy, ensuring the stereocenter established in the starting material is retained.

Strategic Pathway
Starting Material: (R)-2-Amino-2-(2-bromophenyl)acetic acid (commercially available or

resolved via enzymatic hydrolysis).

Transformation: Reduction of the carboxylic acid to a primary alcohol without affecting the

aryl bromide or racemizing the amine.

Reagent System: Sodium Borohydride (NaBH

) activated by Iodine (I

) or Sulfuric Acid (H

SO

) in THF. This generates borane (BH

) in situ, which selectively reduces the acid.
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Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center from the

amino acid precursor.

Detailed Experimental Protocol
Method: Reduction via NaBH /I System
This protocol is preferred over Lithium Aluminum Hydride (LiAlH

) for scale-up due to milder conditions and easier handling, while avoiding debromination
byproducts.

Reagents:
(R)-2-Amino-2-(2-bromophenyl)acetic acid (1.0 equiv)

Sodium Borohydride (NaBH

, 2.4 equiv)
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Iodine (I

, 1.0 equiv)

Tetrahydrofuran (THF), anhydrous

Methanol (for quenching)

Step-by-Step Workflow:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition

funnel, and nitrogen inlet. Purge with N

.

Solvation: Charge the flask with (R)-2-Amino-2-(2-bromophenyl)acetic acid and anhydrous

THF (10 mL/g). Cool the suspension to 0°C in an ice bath.

Hydride Addition: Add NaBH

(solid) in portions. The mixture may evolve H

gas; ensure proper venting.

Activation: Dissolve I

in THF and add dropwise via the addition funnel over 30–45 minutes. Mechanism: I

reacts with NaBH

to generate BH

-THF complex in situ.

Observation: The solution will turn brown (iodine color) and then fade to colorless as the

iodine is consumed.

Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux

(66°C) for 12–16 hours.
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Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until the solution becomes

clear and gas evolution ceases. This destroys excess borane.

Workup:

Concentrate the mixture under reduced pressure to remove THF.

Dissolve the residue in 20% aqueous KOH (to break the boron-amine complex). Stir at

60°C for 1 hour.

Extract with Dichloromethane (DCM) or Ethyl Acetate (

).

Wash combined organics with brine, dry over Na

SO

, and concentrate.

Purification: Recrystallize from Ethyl Acetate/Hexanes or Toluene to yield the pure (R)-amino

alcohol.
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Figure 2: Step-by-step synthetic workflow for the reduction process.

Analytical Characterization
Validating the identity and optical purity is mandatory.

Proton NMR ( H NMR, 400 MHz, CDCl )
Aromatic Region: Multiplets at
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7.55 (d, 1H, Ar-H ortho to Br), 7.30–7.10 (m, 3H, remaining Ar-H).

Benzylic Proton:

4.45 (dd, 1H, CH-NH

). The chemical shift is distinct due to the electron-withdrawing Br and NH

group.

Methylene Protons:

3.75 (dd, 1H, CH

-OH), 3.55 (dd, 1H, CH

-OH).

Exchangeable Protons: Broad singlet at

2.0–2.5 (NH

, OH).

Chiral HPLC
Column: Daicel Chiralcel OD-H or AD-H.

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

Detection: UV at 254 nm.

Criteria: The (R)-enantiomer should appear as a single peak. Enantiomeric Excess (ee)

should be calculated relative to the racemate trace.

Safety & Handling (MSDS Highlights)
Hazards:

Skin/Eye Irritant: The free base is alkaline and can cause irritation.
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Acute Toxicity: Brominated aromatics can be toxic if ingested.

Process Safety:

Hydrogen Evolution: The NaBH

step generates significant H

gas. Ensure high-efficiency ventilation and blast shielding during scale-up.

Iodine: Corrosive and volatile. Handle in a fume hood.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2845324/docs#technical-guide-synthesis-and-
characterization-of-r-2-amino-2-2-bromophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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